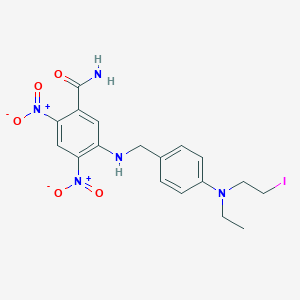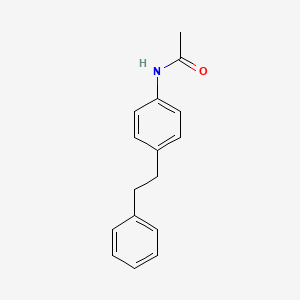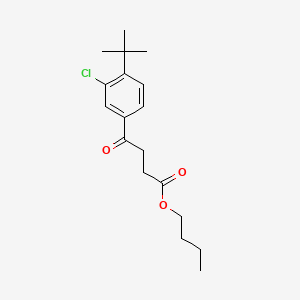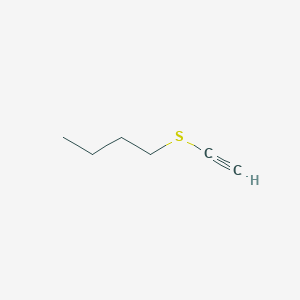
1-Ethynylsulfanylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynylsulfanylbutane is an organic compound with the molecular formula C6H10S. It contains a total of 16 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 sulfide group
准备方法
The synthesis of 1-Ethynylsulfanylbutane can be achieved through several synthetic routes. One common method involves the reaction of butyl lithium with ethynyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
1-Ethynylsulfanylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the triple bond into a single bond, forming butyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride results in butyl sulfide.
科学研究应用
1-Ethynylsulfanylbutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its sulfide group can interact with thiol groups in proteins, making it useful for biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Ethynylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can participate in π-π interactions, while the sulfide group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
相似化合物的比较
1-Ethynylsulfanylbutane can be compared with other similar compounds such as ethynyl sulfide and butyl sulfide.
属性
CAS 编号 |
41863-13-2 |
|---|---|
分子式 |
C6H10S |
分子量 |
114.21 g/mol |
IUPAC 名称 |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
InChI 键 |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

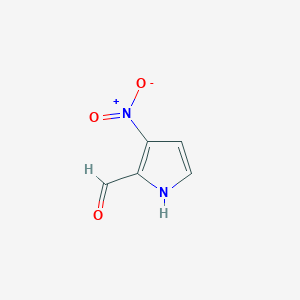
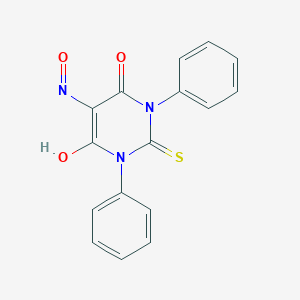
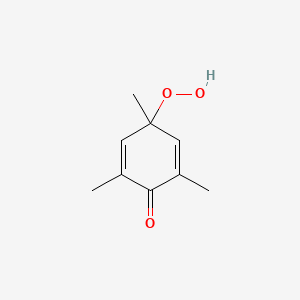

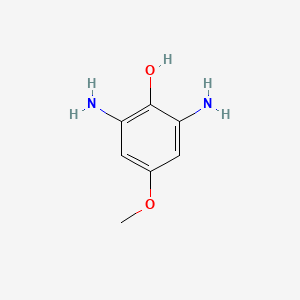
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
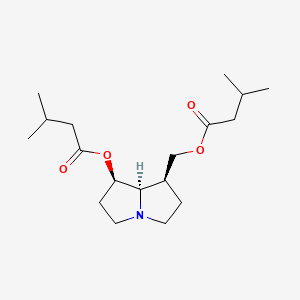
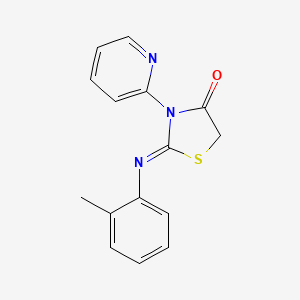
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
